P2X3 Antagonist Potency Benchmark
In a cross-study comparison, 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine exhibits an IC50 of 999 nM at the human P2X3 receptor in a Fluo-3/AM fluorescence assay in C6BU-1 cells [1]. This value places it as a moderate-affinity antagonist within a chemotype series where closely related azetidine-piperazine-pyridine compounds, such as I-296 (BDBM183143), achieve IC50 values of 176 nM under comparable conditions [2]. The ~5.7-fold difference highlights the sensitivity of P2X3 antagonism to the substitution pattern, underscoring the unique position of the target compound for scaffold-hopping and structure-activity relationship (SAR) optimization campaigns.
Comparator I-296: IC50 = 176 nM
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 999 nM |
| Comparator Or Baseline | Example in-class compound I-296 (BDBM183143): IC50 = 176 nM |
| Quantified Difference | 5.7-fold lower potency relative to I-296 under similar assay conditions |
| Conditions | Human P2X3 receptor expressed in rat C6BU-1 cells; Fluo-3/AM dye-based calcium flux assay; antagonist mode |
Why This Matters
This quantitative SAR anchor point informs medicinal chemists that the pyridin-2-yl substitution pattern produces a distinct P2X3 profile, guiding procurement for hit-to-lead programs where moderate affinity with tunable selectivity is required.
- [1] BindingDB. (2021). BDBM50532061 (CHEMBL4459785): IC50 = 999 nM at human P2X3 receptor. Retrieved from BindingDB.org. View Source
- [2] BindingDB. (2018). BDBM183143 (I-296): IC50 = 176 nM at human P2X3 receptor. US Patents 9150546, 9688643, 9718790. View Source
